Welcome to the BenchChem Online Store!
molecular formula C10H13BrO2 B1522414 4-Bromo-2-isopropoxy-1-methoxybenzene CAS No. 462092-23-5

4-Bromo-2-isopropoxy-1-methoxybenzene

Cat. No. B1522414
M. Wt: 245.11 g/mol
InChI Key: MOYPCCQJVWYSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08450319B2

Procedure details

Reaction and post treatment were carried out in the same manner as in Reference Example 7-(a) except for using 10.1 g (49.8 mmol) of 5-bromo-2-methoxyphenol, and using 15 ml of isopropyl iodide in place of 1-bromo-2-chloroethane, whereby 10.4 g of the title compound was obtained as a pale yellowish solid. (Yield: 86%)
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.[CH:11](I)([CH3:13])[CH3:12]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([O:8][CH:11]([CH3:13])[CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)OC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction and post treatment

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.